molecular formula C11H17N3O2 B8265677 Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate

Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate

Cat. No.: B8265677
M. Wt: 223.27 g/mol
InChI Key: LZNGJIRDCAJLCA-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-aminopyridin-3-yl)-N-methylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminopyridine moiety, and a methylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate typically involves the reaction of 2-aminopyridine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 2-aminopyridine with tert-butyl chloroformate: This step forms the tert-butyl N-(2-aminopyridin-3-yl)carbamate intermediate.

    Reaction with methylamine: The intermediate is then reacted with methylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-aminopyridin-3-yl)-N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl N-(2-aminopyridin-3-yl)-N-methylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl (2-aminopyridin-3-YL)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-aminopyridin-3-yl)carbamate
  • tert-Butyl N-(4-aminopyridin-3-yl)-N-methylcarbamate
  • tert-Butyl N-(2-aminopyridin-5-yl)-N-methylcarbamate

Uniqueness

tert-Butyl N-(2-aminopyridin-3-yl)-N-methylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(2-aminopyridin-3-yl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(4)8-6-5-7-13-9(8)12/h5-7H,1-4H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNGJIRDCAJLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C(N=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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